molecular formula C6H12O5 B225776 L-Rhamnose CAS No. 10485-94-6

L-Rhamnose

Cat. No. B225776
CAS RN: 10485-94-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-JFNONXLTSA-N
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Description

L-Rhamnose is a naturally occurring sugar molecule that is found in various plants and bacteria. It is a rare sugar that is not commonly found in the human diet. L-Rhamnose has been extensively studied for its potential applications in the food, pharmaceutical, and cosmetic industries.

Scientific Research Applications

Role in Pathogenic Bacteria

L-Rhamnose is a deoxy sugar found widely in bacteria and plants. Its role in many pathogenic bacteria is significant, making it a target for therapeutic intervention, especially since humans do not have the rhamnose biosynthetic pathway (Giraud & Naismith, 2000).

Biosurfactant Production

Rhamnolipids, biosurfactants containing rhamnose, are produced by microbial producers like Pseudomonas species. These compounds have potential applications in oil pollution control, sand oil removal, and combating phytopathogens. Rhamnolipids also provide a source of L-rhamnose for industrial flavor component production (Lang & Wullbrandt, 1999).

Fungal Uptake and Metabolism

A study identified a novel L-rhamnose uptake transporter in the fungus Aspergillus niger. This discovery is important for understanding plant biomass utilization by fungi, especially the uptake of pectic building blocks (Sloothaak et al., 2016).

Plant Cell Wall Composition

In plants, L-Rhamnose is a component of pectic polysaccharides and glycoproteins. The discovery of a bifunctional enzyme in Arabidopsis that exhibits both 3,5-epimerase and 4-keto reductase activities suggests a unique plant pathway for rhamnose synthesis (Watt et al., 2004).

NDP-Rhamnose Biosynthesis

Research on nucleotide-activated rhamnose (NDP-rhamnose) and rhamnosyltransferases indicates their diversity in glycoconjugate synthesis. Since humans lack rhamnose, enzymes utilizing it in pathogenic bacteria offer unique drug discovery opportunities (Wagstaff et al., 2021).

Food and Medicine Applications

L-Rhamnose is used in food processing as a sweetener and for flavor and fragrance production. It also shows medicinal value, improving α-mannosidase activity in the animal body (Gao et al., 2014).

Comparative Genomics in Bacteria

A comparative genomics approach revealed diverse bacterial pathways and regulatory mechanisms for L-Rhamnose catabolism. This study contributes to our understanding of L-Rha utilization in biomass decomposition (Rodionova et al., 2013).

Regulatory Genes in Bacteria

The rhaC gene in Escherichia coli positively regulates genes required for L-rhamnose utilization. It encodes proteins RhaS and RhaR, which activate transcription of structural gene promoters (Tobin & Schleif, 1987).

Microalgal NDP-β-L-Rhamnose Biosynthesis

Research on microalgae like Prymnesium parvum suggests variations in NDP-β-L-Rhamnose pathways among algae, highlighting potential evolutionary routes for these pathways (Wagstaff et al., 2019).

properties

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-JFNONXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019197
Record name L-Rhamnopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Rhamnose

CAS RN

73-34-7, 10485-94-6, 3615-41-6
Record name 6-Deoxy-L-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Rhamnopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 °C
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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